molecular formula C9H17ClO2 B8570927 Tert-butyl 3-chloropivaloate

Tert-butyl 3-chloropivaloate

Cat. No. B8570927
M. Wt: 192.68 g/mol
InChI Key: KMBJYRVRYVUHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273017B2

Procedure details

The required 3-Chloro-2,2-dimethyl-propionic acid tert-butyl ester was prepared as follows: To a solution of 3-chloro-2,2-dimethylpropionic acid (5.00 g; 36.6 mmol) in DMF (25 mL) was added N,N′-carbonyldiimidazole (5.94 g; 36.6 mmol) and the resulting mixture was stirred for 1 hour at 40° C. Subsequently, tert-butyl alcohol (7.1 mL; 73 mmol) and DBU (5.5 mL; 36.6 mmol) were added and the mixture stirred overnight at 40° C. After cooling to RT, 5% aqueous NaHCO3 solution (50 mL) was added to the mixture and stirred for another 15 minutes. The reaction mixture was extracted with EtOAc. The organic layer was dried (Na2SO4), concentrated in vacuo and purified by column chromatography (SiO2, Et2O:hexanes 1:1) to afford 3-chloro-2,2-dimethyl-propionic acid tert-butyl ester (3.34 g).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
5.94 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4]([OH:6])=[O:5].[C:9](O)([CH3:12])([CH3:11])[CH3:10].C1CCN2C(=NCCC2)CC1.C([O-])(O)=O.[Na+]>CN(C=O)C>[C:9]([O:5][C:4](=[O:6])[C:3]([CH3:8])([CH3:7])[CH2:2][Cl:1])([CH3:12])([CH3:11])[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClCC(C(=O)O)(C)C
Name
N,N′-carbonyldiimidazole
Quantity
5.94 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
5.5 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 1 hour at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The required 3-Chloro-2,2-dimethyl-propionic acid tert-butyl ester was prepared
STIRRING
Type
STIRRING
Details
the mixture stirred overnight at 40° C
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
STIRRING
Type
STIRRING
Details
stirred for another 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (SiO2, Et2O:hexanes 1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C(CCl)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.34 g
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.